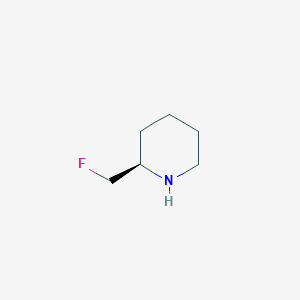

(R)-2-(Fluoromethyl)piperidine

Description

Significance of Chiral Fluorinated Amines in Organic Chemistry

Chiral fluorinated amines are a class of compounds of high importance in organic chemistry, particularly in the field of drug discovery. researchgate.net The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. researchgate.net One of the most significant effects is the modulation of basicity (pKa) of the amine group. The high electronegativity of the fluorine atom can lower the pKa of a nearby amine, which can in turn enhance a molecule's bioavailability by ensuring it is in a more neutral state to cross biological membranes. beilstein-journals.org

Furthermore, the carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, which can increase the metabolic stability of a drug candidate by making it more resistant to oxidative degradation by metabolic enzymes. scielo.br The strategic placement of fluorine can also influence molecular conformation and enhance binding affinity to target proteins through unique electronic interactions. researchgate.net The synthesis of these amines in an enantiomerically pure form is a critical challenge, as the specific three-dimensional arrangement (chirality) is often essential for selective interaction with biological targets. bohrium.com

The Role of Piperidine (B6355638) Scaffolds as Chiral Motifs in Advanced Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and natural products. nih.gov Its widespread use stems from its ability to serve as a versatile scaffold that can be readily functionalized in three dimensions. When a piperidine ring contains one or more stereocenters, it becomes a chiral motif, which is crucial for designing molecules that can selectively interact with chiral biological environments like enzyme active sites and receptors. thieme-connect.com

The introduction of chiral piperidine scaffolds into drug candidates has been shown to be a successful strategy for:

Modulating physicochemical properties : Affecting solubility, lipophilicity, and pKa. thieme-connect.com

Enhancing biological activity and selectivity : The specific 3D orientation of substituents on a chiral piperidine ring can lead to more precise and potent interactions with a biological target, while reducing off-target effects. thieme-connect.com

Improving pharmacokinetic profiles : Influencing absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.com

Given their importance, significant research has been dedicated to developing new synthetic methods for accessing stereochemically defined piperidine derivatives. nih.govmdpi.com Techniques such as the asymmetric hydrogenation of substituted pyridines and various cycloaddition reactions are actively being explored to build these valuable chiral structures. nih.govmdpi.com

Rationale for Focused Research into (R)-2-(Fluoromethyl)piperidine and Related Derivatives

The focused research into this compound is driven by the goal of creating a molecular building block that synergistically combines the advantageous properties of both chiral fluorinated amines and the piperidine scaffold. The compound itself is an exemplar of a "hybrid" structure designed to optimize multiple molecular characteristics simultaneously.

The primary rationale for investigating this specific molecule includes:

Fine-Tuning Basicity and Stability : The fluoromethyl group at the C-2 position is expected to modulate the basicity of the piperidine nitrogen, potentially improving its pharmacokinetic profile. beilstein-journals.org This strategic fluorination can also block a potential site of metabolism, enhancing the molecule's stability and duration of action in a biological system. nih.gov

Stereospecific Interactions : The defined (R)-stereochemistry at the carbon bearing the fluoromethyl group is critical. Biological systems are chiral, and the enantiomeric purity of a compound is often key to achieving high potency and selectivity for its intended target. thieme-connect.com

Novelty in Chemical Space : The development of synthetic routes to novel, stereochemically complex building blocks like this compound is essential for expanding the toolbox of medicinal chemists. nih.gov Access to such unique structures allows for the exploration of new areas of chemical space in the search for next-generation therapeutics. nih.gov

Physicochemical Data of this compound and a Related Derivative

The table below presents available data for this compound hydrochloride and its close analogue, (R)-2-(Trifluoromethyl)piperidine, for comparative purposes.

| Property | This compound hydrochloride | (R)-2-(Trifluoromethyl)piperidine |

| CAS Number | 1638744-10-1 chemsrc.com | 1212734-83-2 sigmaaldrich.com |

| Molecular Formula | C₆H₁₃ClFN | C₆H₁₀F₃N sigmaaldrich.com |

| Molecular Weight | 153.63 g/mol | 153.15 g/mol sigmaaldrich.com |

| Form | Not specified | Liquid sigmaaldrich.com |

| Density | Not specified | 1.170 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.390 sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(2R)-2-(fluoromethyl)piperidine |

InChI |

InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2/t6-/m1/s1 |

InChI Key |

VMMNQROZBNSKSB-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)CF |

Canonical SMILES |

C1CCNC(C1)CF |

Origin of Product |

United States |

Asymmetric Synthesis Strategies for R 2 Fluoromethyl Piperidine

Stereoselective Installation of the Fluoromethyl Moiety

The direct and stereocontrolled introduction of a fluoromethyl group onto a pre-existing piperidine (B6355638) ring or its precursor is a key strategy. This can be achieved through either enantioselective or diastereoselective fluorination reactions.

Enantioselective Fluorination Methodologies

Enantioselective fluorination involves the use of a chiral catalyst to control the stereochemical outcome of the fluorination step. In the context of (R)-2-(Fluoromethyl)piperidine synthesis, this would typically involve the fluorination of a pro-chiral 2-methylpiperidine derivative. Chiral transition metal complexes, particularly those based on palladium and nickel, have been successfully employed for the enantioselective fluorination of various substrates, including β-ketoesters and oxindoles. nih.gov These reactions often utilize electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI). nih.gov

A representative catalytic system for such a transformation might involve a chiral ligand-metal complex that coordinates with the substrate, allowing the fluorinating agent to attack from a specific face, thereby inducing chirality. While the direct application of this method to 2-methylpiperidine for the synthesis of this compound is not extensively detailed in readily available literature, the principles of asymmetric catalysis provide a clear theoretical pathway.

Table 1: Representative Catalysts for Enantioselective Fluorination This table illustrates catalysts used for asymmetric fluorination on model substrates, demonstrating the potential applicability of the methodology.

| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) |

| NiCl₂–BINAP | α-Aryl Acetic Acid Derivatives | NFSI | High |

| Palladium Complex with Chiral Ligand | Oxindoles | NFSI | 75–96% ee nih.gov |

| DBFOX-Ph with Ni(ClO₄)₂ | Cyclic β-ketoesters | NFSI | 93–99% ee nih.gov |

Diastereoselective Fluorination Approaches

Diastereoselective fluorination relies on the presence of a pre-existing stereocenter in the substrate to direct the introduction of the fluorine atom. A common approach involves the use of a chiral auxiliary or starting from a chiral precursor where a functional group is converted to the fluoromethyl moiety. For example, a chiral 2-(hydroxymethyl)piperidine derivative can be subjected to fluorination. The stereocenter at C2 would influence the trajectory of the incoming fluorine source, leading to one diastereomer in preference to the other. This method offers a robust way to control stereochemistry, building upon an already established chiral center.

Chiral Pool Synthesis Approaches to this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy is often efficient as it bypasses the need for creating the chiral center from scratch.

Derivatization from Naturally Occurring Chiral Precursors (e.g., from (R)-lysine or pipecolic acid derivatives)

(R)-Pipecolic acid, the (R)-enantiomer of piperidine-2-carboxylic acid, is a prime candidate for the chiral pool synthesis of this compound. wikipedia.org The synthetic route is conceptually straightforward and involves the selective reduction of the carboxylic acid functional group to a primary alcohol, followed by a nucleophilic fluorination reaction.

The key steps in this pathway are:

Protection: The secondary amine of (R)-pipecolic acid is typically protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions.

Reduction: The protected carboxylic acid is reduced to the corresponding alcohol, (R)-N-protected-2-(hydroxymethyl)piperidine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Fluorination: The resulting alcohol is converted into the fluoromethyl group. This transformation is commonly performed using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Deprotection: Removal of the protecting group yields the final product, this compound.

This approach leverages the inherent chirality of pipecolic acid to ensure the desired (R) configuration in the final product. researchgate.net While the first synthesis of the related 2-(trifluoromethyl)piperidine from pipecolic acid was reported with low yield using sulfur tetrafluoride, modern fluorinating agents offer milder and more efficient alternatives for the corresponding fluoromethyl synthesis. mdpi.comresearchgate.net

De Novo Asymmetric Synthesis Routes to Fluorinated Piperidines

De novo synthesis involves constructing the chiral piperidine ring from acyclic or non-chiral aromatic precursors using an asymmetric catalytic reaction as the key stereochemistry-determining step.

Catalytic Asymmetric Hydrogenation of Fluoropyridines

A powerful de novo strategy for accessing chiral piperidines is the catalytic asymmetric hydrogenation of substituted pyridines. nih.govacs.org For the synthesis of this compound, this would involve the hydrogenation of 2-(fluoromethyl)pyridine. However, the direct hydrogenation of simple pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition by the nitrogen atom. dicp.ac.cn

A more effective approach involves the activation of the pyridine (B92270) ring by converting it into a pyridinium (B92312) salt. Iridium-based catalysts paired with chiral phosphine (B1218219) ligands have proven highly effective for the asymmetric hydrogenation of these activated pyridinium salts, delivering chiral piperidines with high enantioselectivity. dicp.ac.cnrsc.orgrsc.org The electron-withdrawing nature of a fluoromethyl group can increase the reactivity of the pyridinium salt, facilitating the hydrogenation process. rsc.org

Table 2: Asymmetric Hydrogenation of Substituted Pyridinium Salts This table shows results for iridium-catalyzed hydrogenation of related substituted pyridinium salts, illustrating the potential of this method.

| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) | Reference |

| N-Benzyl-2-methylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | (R)-1-benzyl-2-methylpiperidine | 96% | dicp.ac.cn |

| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | (R)-1-benzyl-2-phenylpiperidine | 95% | dicp.ac.cn |

| Trifluoromethyl substituted pyridinium HCl | Iridium-based catalyst | Chiral poly-substituted piperidine | up to 90% | rsc.org |

This methodology can generate multiple stereocenters in a single step with high stereocontrol, making it a highly efficient route to chiral substituted piperidines. rsc.org

Intramolecular Cyclization Reactions for Chiral Piperidine Ring Formation

An alternative to the modification of existing rings is the construction of the piperidine ring from acyclic precursors through intramolecular cyclization. These methods offer great flexibility in introducing various substituents and controlling stereochemistry.

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful C-C bond-forming reaction that produces β-nitroamines from the addition of a nitroalkane to an imine nih.gov. In the context of piperidine synthesis, this reaction can be used to create key acyclic intermediates with defined stereocenters researchgate.netfao.org. The stereochemistry of the final piperidine product is controlled during the initial, often organocatalyzed, asymmetric nitro-Mannich step nih.govresearchgate.net.

Following the formation of the chiral β-nitroamine, a reductive cyclization step is employed to form the piperidine ring. This typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto an electrophilic site within the molecule researchgate.net. For example, β-nitro-amines can be subjected to reductive cyclisation with reagents like BF₃·OEt₂ and Et₃SiH to yield stereochemically pure functionalized piperidines researchgate.netfao.org. This cascade approach allows for the synthesis of piperidines with multiple contiguous stereocenters researchgate.net.

Metal-catalyzed intramolecular carboamination of unsaturated substrates provides a direct method for the synthesis of N-functionalized piperidines. Copper(II) carboxylate-promoted oxidative cyclization of N-arylsulfonyl-δ-alkenylamines has been shown to form piperidine rings nih.govnih.gov. This transformation installs two new bonds, a C-N bond and a C-C bond, in a single operation nih.gov.

The proposed mechanism involves an intramolecular syn-aminocupration of the olefin, which forms an organocopper(II) species. This intermediate then homolyzes to generate a carbon radical, which subsequently undergoes intramolecular addition to an aromatic ring to complete the cyclization nih.govnih.gov. While this specific approach often yields fused ring systems, the underlying principle of metal-catalyzed oxidative cyclization of amine-tethered alkenes is a viable strategy for constructing the piperidine core.

Radical cyclization reactions offer a unique approach to piperidine synthesis, often proceeding under mild conditions. A modern strategy involves interrupting the classic Hofmann-Löffler-Freytag (HLF) reaction to achieve an asymmetric synthesis of piperidines nih.gov. This has been accomplished through a catalytic, enantioselective δ C-H cyanation of acyclic amines. The reaction is mediated by a chiral copper catalyst that intercepts an N-centered radical, which is generated in a radical relay mechanism nih.gov.

This process selectively installs a cyanide group, a carbonyl equivalent, at the δ-position of the amine with high enantiocontrol. The resulting enantioenriched δ-amino nitriles are versatile intermediates that can be readily converted into a variety of chiral 2-substituted piperidines nih.gov. This method represents a powerful (5+1) synthetic disconnection for accessing chiral piperidines from simple linear amines nih.gov.

Aza-Michael Additions in Stereoselective Piperidine Synthesis

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne, is a powerful tool for constructing the piperidine ring. When conducted intramolecularly, this reaction can proceed with high stereoselectivity, establishing chiral centers within the newly formed heterocyclic system. The stereochemical outcome is often influenced by the substrate's existing stereochemistry, the nature of the protecting groups, and the reaction conditions.

The intramolecular aza-Michael reaction is a key strategy for generating heterocycles with nitrogen-substituted stereocenters researchgate.net. This approach has been widely applied in the total synthesis of alkaloids and other biologically active compounds researchgate.net. The development of asymmetric versions, particularly those using organocatalysts, has been a significant advance in the field researchgate.net. For instance, the cyclization of an amine onto an α,β-unsaturated ester or ketone can be directed by chiral auxiliaries or catalysts to favor the formation of one enantiomer of the piperidine product. The endo-cyclization pathway is a common approach in these syntheses ntu.edu.sgrsc.org. While the exo-aza-Michael addition is more common for piperidine formation, the endo variation has also been successfully employed in several elegant syntheses ntu.edu.sg.

The stereoselectivity of these reactions can be high, though products are sometimes obtained as mixtures of diastereoisomers ntu.edu.sg. The addition of Lewis acids, such as lithium chloride, has been shown to accelerate the aza-Michael process ntu.edu.sg.

| Reactant Type | Catalyst/Conditions | Product | Diastereoselectivity |

| N-Boc protected amine with α,β-unsaturated ester | Acidic conditions | Substituted piperidine | Mixture of diastereoisomers |

| Amine with dienone acceptor | One-pot Stille/Michael addition | Trisubstituted piperidinone | Primarily one isomer |

| N,O-acetal derived Michael substrate | One-pot protocol | Quinolizidine | Mixture of diastereoisomers |

Multi-component Reactions for Chiral Fluorinated Piperidines (e.g., Ugi-type reactions)

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules like substituted piperidines. The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product wikipedia.orgorganic-chemistry.org. This reaction is known for its high atom economy and generally high yields wikipedia.org.

For the synthesis of chiral piperidines, a pre-formed chiral cyclic imine can be used in a Joullié-Ugi three-component reaction (JU-3CR) in place of the aldehyde and amine components researchgate.net. This strategy helps to overcome the common issue of racemization seen with chiral acyclic imines researchgate.net. The use of chiral cyclic imines has shown promising stereoinduction, leading to predominantly trans-isomers with good diastereoselectivity at the newly formed stereocenter nih.gov.

The incorporation of fluorine into the products of Ugi reactions can be achieved by using fluorinated starting materials nih.gov. For example, a fluorinated aldehyde, amine, or carboxylic acid can be employed. This approach allows for the direct introduction of fluorine or fluorinated groups into the piperidine scaffold, providing a convergent and efficient pathway to chiral fluorinated piperidines. While direct examples for this compound are not prevalent, the principles allow for the synthesis of a wide variety of fluorinated, peptide-like structures and heterocycles nih.govnih.gov.

| Reaction Type | Key Chiral Component | Fluorinated Component | Product Type |

| Ugi 3-Component Reaction | Chiral cyclic imine | Fluorinated carboxylic acid | Chiral fluorinated piperidine-carboxamide |

| Ugi 4-Component Reaction | Chiral amine | Fluorinated aldehyde | Chiral fluorinated bis-amide |

| Ugi-Smiles Reaction | Chiral amine | Fluorinated phenol | Chiral fluorinated N-aryl-bis-amide |

Control of Stereochemistry in Synthetic Pathways

Achieving absolute control over the three-dimensional arrangement of atoms is a central challenge in the synthesis of complex molecules like this compound. The biological activity of such compounds is often dictated by their specific stereochemistry. Therefore, synthetic pathways must be designed to control both diastereoselectivity (the relative stereochemistry between multiple chiral centers) and enantioselectivity (the preferential formation of one of two enantiomers).

Diastereoselectivity in Piperidine Ring Formation and Functionalization

Diastereoselectivity in the synthesis of substituted piperidines can be achieved through various strategies that influence the formation of the ring or the subsequent functionalization of a pre-existing piperidine core.

Ring-Forming Reactions: During cyclization reactions, such as the aza-Michael addition or intramolecular reductive amination, the stereochemistry of existing centers in the acyclic precursor can direct the formation of new stereocenters. For instance, the hydrogenation of substituted pyridines often proceeds with cis-selectivity, leading to all-cis-substituted piperidines acs.orgresearchgate.netnih.gov. This method has been successfully used to prepare a broad range of (multi)fluorinated piperidines acs.orgnih.gov.

Functionalization of Pre-formed Rings: Direct functionalization of the piperidine ring is another critical approach. Photoredox-catalyzed C-H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity chemrxiv.org. In many cases, the reaction yields a thermodynamic ratio of isomers through a process of C-H arylation followed by epimerization chemrxiv.org. Similarly, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides access to densely functionalized, oxygenated piperidines nih.gov.

The choice of protecting group on the piperidine nitrogen can also play a crucial role in directing the stereochemical outcome of functionalization reactions nih.gov.

| Reaction | Substrate | Reagent/Catalyst | Key Outcome | Diastereomeric Ratio (d.r.) |

| C-H Functionalization | N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | C2-Substitution | 1:1.2 |

| C-H Functionalization | N-Brosyl-piperidine | Rh₂(R-TPPTTL)₄ | C2-Substitution | 22:1 |

| Epoxidation | Substituted tetrahydropyridine | in situ prepared reagent | Epoxide formation | 84:16 to >20:1 |

| Hydrogenation | Fluoropyridines | Rhodium on carbon | cis-selective reduction | High |

Enantioselectivity in Chiral Fluoromethyl Introduction and Subsequent Transformations

The enantioselective introduction of a fluoromethyl group, or a related trifluoromethyl group, is a key step in synthesizing chiral fluorinated piperidines. The development of methods for the asymmetric introduction of C-F and C-CF₃ bonds has been an area of intense research nih.gov.

One major strategy involves the use of chiral metal catalysts. For example, chiral copper-bis(oxazoline) complexes have been used for the enantioselective fluorination of β-ketoesters, which can be precursors to chiral fluorinated heterocycles acs.org. Similarly, nickel complexes with chiral ligands have achieved extremely high levels of enantioselectivity in the fluorination of cyclic β-ketoesters and other substrates nih.gov.

Another approach is the asymmetric synthesis of precursors that already contain the chiral fluorinated center. For instance, an intramolecular Mannich-type reaction involving an enantiopure trifluoromethyl-aminoketal has been used as a key step in the asymmetric synthesis of trifluoromethyl-piperidine-based compounds researchgate.net.

Furthermore, biocatalysis offers a powerful tool for enantioselective synthesis. Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving excellent enantiomeric excesses for both enantiomers nih.gov. This enzymatic approach provides a sustainable alternative to heavy metal catalysis nih.gov.

| Reaction Type | Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Electrophilic Fluorination | Cyclic β-ketoester | Ni(ClO₄)₂ / DBFOX-Ph | α-Fluoro-β-ketoester | 93-99% |

| Electrophilic Fluorination | Acyclic β-ketoester | Cu(OTf)₂ / Chiral bis(oxazoline) | α-Fluoro-β-ketoester | >80% |

| Biocatalytic Amination | ω-chloroketone | Transaminase | (R)- or (S)-2-substituted piperidine | up to >99.5% |

| Intramolecular Mannich | Enantiopure Tfm-aminoketal | Ethyl oxobutenoate | cis-2,6-disubstituted CF₃-piperidine | 96% |

Chemical Reactivity and Transformation of R 2 Fluoromethyl Piperidine Derivatives

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of (R)-2-(Fluoromethyl)piperidine derivatives remains a key site for various chemical modifications, including functionalization and the formation of reactive intermediates like enamines.

The nitrogen atom of the piperidine ring can be readily functionalized. Protecting the nitrogen is a common strategy in the multi-step synthesis of complex piperidine derivatives. researchgate.net A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions required for subsequent steps. Common protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are widely used in peptide synthesis and can be adapted for piperidine chemistry. ub.eduacs.org For instance, the Boc group is labile under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. ub.edu The 9-fluorenylmethyloxycarbonyl (Fmoc) group, also prevalent in peptide chemistry, offers an alternative that is cleaved under basic conditions. ub.eduacs.org The selection of an appropriate protecting group is crucial to prevent unwanted side reactions at the nitrogen atom during the functionalization of other parts of the molecule. acs.org For example, in situ protection of fluorinated piperidines with Cbz or Fmoc groups has been shown to be effective after the hydrogenation of fluoropyridines. acs.orgnih.gov

| Protecting Group | Abbreviation | Cleavage Conditions | Reference |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | ub.edu |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis | ub.eduacs.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | ub.eduacs.org |

| Phthalimido | Hydrazinolysis | acs.org |

This table summarizes common N-protecting groups and their cleavage conditions relevant to piperidine chemistry.

Piperidine and its derivatives are widely used to convert ketones into enamines. wikipedia.org Enamines are versatile intermediates in organic synthesis, notably in reactions like the Stork enamine alkylation. wikipedia.org The formation of enamines from piperidines is a well-established process. wikipedia.orgacs.org The reactivity of these enamines is influenced by the substituents on the piperidine ring. researchgate.net For instance, the presence of bulky groups can affect the stability and subsequent reactivity of the enamine. acs.org Enamines derived from fluorinated piperidines can participate in cycloaddition reactions, serving as active intermediates for the synthesis of various heterocyclic compounds. researchgate.net The high reactivity of enamines in 1,3-dipolar cycloadditions with azides is a notable application. researchgate.net

Reactions at the Fluorinated Carbon Center

The presence of fluorine significantly impacts the reactivity of the adjacent carbon atom. The high electronegativity of fluorine can direct the outcome of chemical reactions.

The fluorine atom in the fluoromethyl group can exert a strong directing effect in various reactions. tandfonline.com This is due to its high electronegativity, which can alter the electron distribution within the molecule and influence the stability of intermediates. tandfonline.com For example, the presence of a trifluoromethyl group can direct the regioselective attack of nucleophiles on aziridinium (B1262131) intermediates, leading to the formation of 3-substituted 2-(trifluoromethyl)piperidines with high diastereoselectivity. mdpi.com The C-F bond itself can be a site of reaction, although it is generally strong. Under certain conditions, such as in the presence of strong nucleophiles or through metabolic processes, defluorination can occur. acs.org However, direct nucleophilic displacement of fluorine in monofluorinated alkyl groups is more likely than in polyfluorinated analogues. acs.org In some transition metal-catalyzed reactions, the fluorinated group can act as a steering group, controlling the regioselectivity of the transformation. chimia.ch

Ring Transformations and Derivatizations of the Piperidine Core

The piperidine ring itself can be modified through various strategies, including functionalization of its C-H bonds and ring expansion or contraction reactions.

Direct C-H functionalization has emerged as a powerful tool for modifying the piperidine scaffold, allowing for the introduction of substituents at otherwise unreactive positions. acs.orgbeilstein-journals.org This strategy avoids the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed C-H arylation has been successfully applied to piperidine derivatives, although challenges in regioselectivity and conversion rates can exist. acs.org The use of directing groups attached to the piperidine nitrogen is a common strategy to achieve site-selectivity. acs.org For instance, aminoquinoline-based amide directing groups have been shown to be effective for C-H arylation at the C4 position of the piperidine ring. acs.org Research has also focused on developing C-H functionalization protocols that are selective for the α-amino carbon centers. researchgate.net The introduction of fluorine can influence the site-selectivity of these reactions. mdpi.com

| Reaction Type | Catalyst/Reagent | Position Functionalized | Directing Group Example | Reference |

| C-H Arylation | Pd(OAc)₂ | C4 | Aminoquinoline amide | acs.org |

| C-H Etherification | Copper catalyst | C3/C5 (on pyridine (B92270) precursor) | None (substrate control) | nih.gov |

| C-H Borylation | Iridium catalyst | C4 (on pyridine precursor) | NHBpin | nih.gov |

This table provides examples of C-H functionalization reactions applicable to piperidine precursors or derivatives.

Annulation and Ring Expansion Reactions Involving Piperidine Scaffolds

The piperidine ring, particularly when chiral and functionalized like in this compound derivatives, serves as a valuable scaffold for constructing more complex polycyclic and expanded heterocyclic systems. These transformations, including annulation and ring expansion, are critical for accessing novel chemical entities.

A significant ring expansion reaction involves the conversion of 2-(hydroxymethyl)piperidines, which are closely related precursors to 2-(fluoromethyl)piperidine derivatives, into 3-fluoroazepanes. This transformation is typically induced by diethylaminosulfur trifluoride (DAST). arkat-usa.orgdntb.gov.ua The reaction proceeds by activating the hydroxyl group, which is followed by an intramolecular nucleophilic attack by the ring nitrogen. This attack results in the formation of a transient bicyclic aziridinium ion intermediate, which is then opened by a fluoride (B91410) ion to yield the ring-expanded 3-fluoroazepane (B3224812) product. dntb.gov.uaresearchgate.net This method provides a direct route to seven-membered nitrogen heterocycles from six-membered rings. arkat-usa.org

The stereochemistry of the starting material can influence the outcome of the reaction, often proceeding with high stereoselectivity. researchgate.net For instance, treatment of optically active prolinols (five-membered ring analogues) with DAST can lead to optically active 3-fluoropiperidines, demonstrating the utility of this rearrangement in stereocontrolled synthesis. dntb.gov.ua

Table 1: DAST-Mediated Ring Expansion of 2-(Hydroxymethyl)piperidine Derivatives

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| N-Benzyl-2-(hydroxymethyl)piperidine | DAST | N-Benzyl-3-fluoroazepane | arkat-usa.org |

| Racemic 2-(hydroxymethyl)piperidines | DAST | Racemic 3-fluoroazepanes | dntb.gov.ua |

Annulation reactions, where a new ring is fused onto the piperidine scaffold, represent another key transformation. Methodologies such as palladium-catalyzed [4+2] oxidative annulation of amides and dienes have been developed for synthesizing piperidine-containing fused systems. mdpi.com While not specifically documented for this compound, its N-acyl derivatives could potentially serve as substrates in such annulation strategies to build bicyclic structures. These reactions often involve the activation of a C(sp3)-H bond, showcasing advanced catalytic approaches. mdpi.com

Reductive Amination and Related Derivatizations

Reductive amination is a cornerstone reaction for the derivatization of secondary amines like this compound. This powerful transformation allows for the introduction of a wide array of substituents onto the piperidine nitrogen, forming new C-N bonds. mdpi.comfrontiersin.org The reaction proceeds via the condensation of the secondary amine with a carbonyl compound (an aldehyde or a ketone) to form a transient iminium ion. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding tertiary amine. frontiersin.orgmdpi.comnih.gov

This method is highly versatile due to the vast commercial availability of aldehydes and ketones, enabling the synthesis of large libraries of N-substituted this compound derivatives. The reaction conditions are generally mild, and the process is often highly selective. frontiersin.org For instance, the secondary amine of the this compound ring can be selectively mono-alkylated, a process that can be challenging using traditional alkylation methods. frontiersin.org

Related derivatizations include the "hydrogen borrowing" [5+1] annulation, where an iridium(III) catalyst facilitates a cascade of oxidation, amination, and imine reduction to form N-substituted piperidines. mdpi.com The secondary amine of this compound could theoretically participate as the nucleophile in such catalytic cycles.

Table 2: Examples of Reductive Amination with this compound

| Carbonyl Compound | Reducing Agent | Resulting N-Substituted Product | Reference Principle |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | (R)-1-Methyl-2-(fluoromethyl)piperidine | mdpi.comfrontiersin.org |

| Acetone | NaBH₃CN | (R)-1-Isopropyl-2-(fluoromethyl)piperidine | mdpi.comfrontiersin.org |

| Benzaldehyde | H₂, Pd/C | (R)-1-Benzyl-2-(fluoromethyl)piperidine | frontiersin.org |

| Cyclohexanone | NaBH(OAc)₃ | (R)-1-Cyclohexyl-2-(fluoromethyl)piperidine | mdpi.comfrontiersin.org |

Mechanistic Aspects of Key Transformations Involving this compound

Elucidation of Reaction Pathways and Reactive Intermediates

Understanding the reaction mechanisms and identifying the transient species involved in the transformations of this compound derivatives is fundamental to controlling reaction outcomes and optimizing synthesis.

A key reactive intermediate in the chemistry of N-heterocycles derived from 2-(halomethyl)piperidines is the bicyclic aziridinium ion. dntb.gov.uaresearchgate.net This strained, electrophilic intermediate is central to the DAST-mediated ring expansion of 2-(hydroxymethyl)piperidines to 3-fluoroazepanes. The reaction pathway involves:

Activation of the primary alcohol by DAST to form a good leaving group.

Intramolecular nucleophilic attack by the piperidine nitrogen onto the adjacent carbon, displacing the leaving group.

Formation of a bicyclo[4.1.0] aza-bicyclic cation, specifically an aziridinium ion.

Nucleophilic attack by a fluoride ion at one of the methylene (B1212753) carbons of the aziridinium ring, leading to the seven-membered azepane product. dntb.gov.uaresearchgate.net

The regioselectivity of the fluoride attack on the aziridinium ion dictates the final product structure.

In other transformations, radical intermediates can play a crucial role. For instance, in copper-promoted intramolecular carboamination reactions used to form piperidine rings, evidence suggests a mechanism involving the formation of a carbon radical. nih.gov Mechanistic probes, such as the use of deuterated substrates, have indicated the presence of an sp²-hybridized carbon intermediate, consistent with a radical species. nih.gov The reaction pathway is believed to involve an initial syn-aminocupration of an olefin, followed by the generation of a carbon radical that undergoes intramolecular addition to an aromatic ring. nih.gov While these studies were not performed on this compound itself, they provide a framework for understanding potential radical-mediated cyclizations or functionalizations involving this scaffold. Such pathways can sometimes compete, as seen in the synthesis of certain benzothiazinones where competitive nucleophilic attack pathways lead to side products. iucr.org

Kinetic Studies and Spectroscopic Analysis of Reaction Mechanisms

Kinetic and spectroscopic analyses are indispensable tools for dissecting reaction mechanisms, identifying intermediates, and optimizing reaction conditions.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying fluorinated compounds.

¹⁹F NMR spectroscopy is highly effective for monitoring the progress of reactions involving fluorinated molecules like this compound derivatives. It can be used to determine the diastereomeric ratio of products and quantify the conversion of starting materials. mdpi.comacs.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing detailed structural information.

¹H and ¹³C NMR spectroscopy are routinely used to elucidate the structure of reactants, intermediates, and products. iucr.orgmdpi.com For example, ¹H NMR can be used to determine the relative stereochemistry of substituents on the piperidine ring by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. mdpi.com

Kinetic Studies: While specific kinetic studies focused solely on this compound are not widely published, the principles of chemical kinetics are broadly applied in this area of chemistry. Kinetic studies, which measure how reaction rates change with concentration, temperature, or catalyst loading, are crucial for:

Optimizing Reaction Conditions: By understanding the rate-determining step, conditions can be adjusted to improve yields and reduce reaction times. acs.org

Elucidating Reaction Mechanisms: The determined rate law for a reaction provides strong evidence for or against a proposed mechanism. For example, a reaction's dependence on catalyst concentration can confirm its role in the rate-determining step. acs.orgresearchgate.net

For example, mechanistic studies involving kinetic analysis led to significantly improved conditions for the copper-catalyzed asymmetric hydroamination of olefins, a reaction type related to piperidine synthesis. acs.org

Table 3: Spectroscopic and Kinetic Methods in Mechanistic Analysis

| Method | Application | Information Obtained | Reference Principle |

|---|---|---|---|

| ¹⁹F NMR | Reaction monitoring of fluorinated compounds | Diastereomeric ratios, reaction conversion, structural confirmation | mdpi.comacs.org |

| ¹H NMR | Structural elucidation | Relative stereochemistry, product identity, reaction conversion | iucr.orgmdpi.com |

| UV-Vis Spectrophotometry | Kinetic analysis | Reaction rates, formation/decay of colored species | researchgate.net |

| Kinetic Modeling | Mechanism elucidation | Rate laws, identification of rate-determining steps | acs.orgresearchgate.net |

Conformational Analysis and Stereochemical Characterization of R 2 Fluoromethyl Piperidine

Preferred Conformations of the Piperidine (B6355638) Ring with a Fluoromethyl Substituent

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The introduction of a substituent at the C2 position raises the question of its preferred orientation: axial or equatorial. For the 2-(fluoromethyl) group, this preference is governed by a delicate balance of steric hindrance, hyperconjugative interactions, and intramolecular hydrogen bonding. While alkyl groups generally favor the less sterically hindered equatorial position, the electronic properties of the fluorine atom introduce complexities that can shift this equilibrium.

The conformational behavior of fluorinated piperidines is significantly modulated by stereoelectronic interactions, notably the gauche effect. researchgate.netbeilstein-journals.org The classical gauche effect, observed in systems like 1,2-difluoroethane, describes the tendency of a molecule to adopt a gauche conformation over an anti conformation. researchgate.net In the context of fluorinated amines, a more dominant "electrostatic gauche effect" comes into play, especially upon protonation of the nitrogen atom. researchgate.netbeilstein-journals.org This effect is driven by an attractive electrostatic interaction between the partially negative fluorine (Fδ⁻) and the positively charged ammonium (B1175870) group (NH₂+), which stabilizes a gauche relationship between the C-F bond and the nitrogen. beilstein-journals.org

For 2-substituted piperidines, the substituent can exist in either an axial or equatorial position. The conformation of (R)-2-(fluoromethyl)piperidine is influenced by hyperconjugative interactions. These interactions, involving electron donation from anti-periplanar C-H or C-C bonds into the low-lying sigma antibonding orbitals (σ*) of the C-F and C-N bonds, can contribute to the stability of certain conformations. d-nb.infonih.gov In protonated 3-fluoropiperidines, for instance, these hyperconjugative effects, along with strong charge-dipole interactions (C-F···H-N⁺), lead to a strong preference for the axial orientation of the fluorine atom. d-nb.info While the fluoromethyl group in this compound presents a different substitution pattern, similar principles apply, where the orientation of the C-F bond relative to the N-H bond (or N-lone pair) is a key determinant of conformational stability. The solvent polarity also plays a major role, with increasing solvent polarity often enhancing the stability of the more polar conformer where the fluorine is in an axial-like orientation relative to the ring nitrogen's lone pair or N-H bond. d-nb.infonih.govresearchgate.net

| Interaction | Description | Effect on this compound Conformation | References |

|---|---|---|---|

| Steric Hindrance (A-value) | Repulsive interaction between a substituent and axial hydrogens. Generally favors an equatorial position for the substituent. | Favors the equatorial fluoromethyl group. | researchgate.net |

| Gauche Effect (Hyperconjugation) | Stabilizing electron donation from anti-periplanar C-H bonds into σC-F and σC-N orbitals. | Can stabilize conformers with a gauche relationship between the C-F bond and the ring nitrogen. d-nb.infonih.gov | d-nb.infonih.gov |

| Electrostatic Gauche Effect | Attractive interaction between the partially negative fluorine and the nitrogen (especially when protonated). | Stabilizes conformers where the fluoromethyl group is oriented to maximize C-F···H-N interaction, potentially favoring an axial-like conformation. researchgate.netbeilstein-journals.org | researchgate.netbeilstein-journals.org |

| Solvation Effects | Interaction with solvent molecules can stabilize more polar conformers. | Increasing solvent polarity can favor the conformer with a greater dipole moment, often the axial conformer. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |

The covalently bonded fluorine atom is generally considered a weak hydrogen bond acceptor. acs.org However, under favorable geometric conditions, it can participate in intramolecular hydrogen bonds, particularly with N-H donors. acs.orgmdpi.com In fluorinated piperidine systems, the existence of C-F···H-N intramolecular hydrogen bonds has been confirmed through both spectroscopic and crystallographic studies. acs.orgacs.orgscilit.com This interaction is often characterized as a three-center hydrogen bond, where the amino hydrogen interacts simultaneously with two neighboring fluorine atoms, although in the case of a monofluoromethyl group, a two-center interaction would be expected. acs.orgacs.org

In this compound, the chair conformation that places the fluoromethyl group in an axial position would bring the fluorine atom into close proximity with the axial N-H hydrogen, creating an ideal geometry for such an intramolecular C-F···H-N hydrogen bond. This stabilizing interaction can be a significant factor in favoring the axial conformer over the equatorial one, counteracting the steric preference for the equatorial position. The strength of this interaction is often subtle, but it can be sufficient to influence the conformational equilibrium. acs.orgrsc.org

Advanced Spectroscopic Techniques for Stereochemical Assignment and Structural Elucidation

A combination of modern spectroscopic techniques is indispensable for the unambiguous determination of the stereochemistry and conformational preferences of this compound. Each method provides complementary information, allowing for a comprehensive structural analysis.

NMR spectroscopy is a powerful tool for studying the conformation of fluorinated piperidines in solution. researchgate.net

¹H NMR: The chemical shifts and coupling constants of the ring protons provide information about their relative orientations. For instance, large vicinal coupling constants (³JHH) between axial protons are characteristic of a chair conformation. A ¹H NMR spectrum is available for the hydrochloride salt of this compound. chemicalbook.com

¹⁹F NMR: This is a particularly crucial technique for studying fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its environment. mdpi.com More importantly, the coupling constants between fluorine and adjacent protons (e.g., ³J(¹⁹F, ¹H)) are highly dependent on the dihedral angle. d-nb.inforesearchgate.net Large ³J(¹⁹F, ¹H) coupling constants (typically 30-40 Hz) are indicative of an anti-periplanar (axial) relationship, while smaller values (typically <15 Hz) suggest a gauche (equatorial) arrangement. nih.govresearchgate.net Variable temperature ¹⁹F NMR studies can also be used to investigate the dynamics of conformational exchange and to estimate the energy barriers involved, which can be influenced by factors like intramolecular hydrogen bonding. acs.orgacs.org

| Technique | Parameter | Typical Value for Axial Fluorine | Typical Value for Equatorial Fluorine | References |

|---|---|---|---|---|

| ¹⁹F NMR | ³J(¹⁹F, ¹Hax) | ~30-40 Hz | ~10-15 Hz | nih.govresearchgate.net |

| ¹H NMR | ¹H Chemical Shift of N-H | Downfield shift due to H-bonding | Upfield shift relative to H-bonded state | acs.org |

| ¹⁹F NMR | Long-range ⁵JHF coupling | Can be observed (~4.9 Hz) when H-bonding is present | Typically not observed | acs.org |

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. For this compound, an X-ray crystal structure would unambiguously establish the chair conformation of the piperidine ring and the axial or equatorial preference of the fluoromethyl substituent.

While a specific crystal structure for this compound was not found in the search results, the technique has been successfully applied to numerous related fluorinated and trifluoromethylated piperidine derivatives. acs.orgacs.orgnih.goviucr.org These studies have confirmed the chair conformation of the piperidine ring and have provided precise bond lengths and angles. nih.gov Crucially, X-ray analysis has been used to confirm the existence and geometry of intramolecular C-F···H-N hydrogen bonds by revealing short contact distances between the fluorine and hydrogen atoms. acs.orgacs.org Therefore, this technique remains the gold standard for validating the conformational preferences predicted by spectroscopic and computational methods.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, offers valuable insights into the functional groups and molecular structure of this compound. researchgate.net These techniques are complementary and, when combined with theoretical calculations (e.g., Density Functional Theory, DFT), can provide a detailed assignment of vibrational modes. researchgate.nettsijournals.com

The vibrational spectra are sensitive to conformational changes and intramolecular interactions. A key spectral region for this compound is the N-H stretching frequency (typically ~3300-3500 cm⁻¹). The formation of an intramolecular C-F···H-N hydrogen bond can cause a noticeable shift in this band. acs.orgacs.org Surprisingly, in some fluorinated piperidine systems, this interaction leads to a shift to higher wavenumbers (a blueshift), contrary to the typical redshift seen in stronger hydrogen bonds. acs.orgacs.org The C-F stretching and bending vibrations also provide characteristic bands in the fingerprint region (typically ~1000-1200 cm⁻¹). Detailed analysis of the FT-IR and FT-Raman spectra can thus corroborate the conformational information obtained from NMR and support the presence of specific intramolecular forces. researchgate.netprimescholars.com

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Comments | References |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Position is sensitive to hydrogen bonding. Can exhibit a blueshift in the presence of C-F···H-N interaction. | acs.orgacs.org |

| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 3000 | Characteristic of the piperidine ring and fluoromethyl group. | researchgate.net |

| C-F Stretch | Fluoromethyl | 1000 - 1200 | Strong absorption in the IR spectrum. | tsijournals.com |

| Ring Vibrations | Piperidine Ring | 800 - 1200 | Complex modes involving C-C and C-N stretching and bending. | researchgate.netresearchgate.net |

Computational and Theoretical Investigations of R 2 Fluoromethyl Piperidine

Quantum Chemical Studies on Structure and Stability

Quantum chemical methods are foundational to the computational study of molecular systems. They allow for a detailed examination of the geometric and electronic properties of (R)-2-(fluoromethyl)piperidine, providing a basis for understanding its behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure and equilibrium geometry of molecules. nist.gov For this compound, DFT calculations, typically using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to locate the lowest energy conformation. iucr.orgnih.gov

The primary structural question for this molecule is the conformation of the six-membered piperidine (B6355638) ring and the preferred orientation of the fluoromethyl substituent at the C2 position. The piperidine ring is expected to adopt a stable chair conformation. iucr.org The fluoromethyl group can exist in either an axial or an equatorial position. Computational studies on analogous fluorinated piperidines have revealed a general preference for an axial orientation of the fluorine atom or fluorinated substituent. researchgate.net This preference is often attributed to stabilizing hyperconjugative interactions and favorable charge-dipole interactions, which can overcome steric hindrance. researchgate.net

Geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The electronic structure analysis yields information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding the molecule's reactivity.

Illustrative DFT-Calculated Geometric Parameters for this compound Note: The following data is a representative example of typical results obtained from DFT calculations on similar heterocyclic compounds, as specific published data for this exact molecule is not available.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-F | 1.39 Å |

| C-N (avg) | 1.47 Å | |

| C-C (avg) | 1.53 Å | |

| N-H | 1.01 Å | |

| Bond Angles | F-C-C | 109.5° |

| C-N-C | 111.0° | |

| Dihedral Angle | H-N-C2-C(F) | ~180° (trans) |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. nist.gov These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies, and second, to predict the molecule's infrared (IR) and Raman spectra. nih.govsioc-journal.cn

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net For this compound, key predicted vibrational modes would include the N-H stretching vibration, various C-H stretching and bending modes, piperidine ring deformations, and the characteristic C-F stretching vibration. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental results. rsc.org

Illustrative Predicted Vibrational Frequencies for this compound Note: This table presents representative vibrational modes and their expected wavenumbers based on DFT analyses of similar molecules. iucr.orgnih.gov

| Wavenumber (cm⁻¹, Scaled) | Assignment | Vibrational Mode |

| ~3350 | ν(N-H) | N-H stretch |

| ~2940 | ν(C-H) | Asymmetric CH₂ stretch |

| ~2860 | ν(C-H) | Symmetric CH₂ stretch |

| ~1450 | δ(CH₂) | CH₂ scissoring/bending |

| ~1100 | ν(C-F) | C-F stretch |

| ~1050 | ν(C-N) | C-N stretch |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netsioc-journal.cn It is calculated by mapping the electrostatic potential onto a constant electron density surface. The MEP is crucial for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. ias.ac.innih.gov

In an MEP map, regions of negative potential, which are susceptible to electrophilic attack, are typically colored red or yellow. Regions of positive potential, which are attractive to nucleophiles, are colored blue. For this compound, the MEP map would be expected to show:

A region of strong negative potential (red) localized around the lone pair of the electronegative nitrogen atom, identifying it as the primary site for protonation or interaction with Lewis acids.

A region of strong positive potential (blue) around the acidic hydrogen atom of the N-H group.

The area around the highly electronegative fluorine atom would also exhibit negative potential, while the hydrogens of the fluoromethyl group and the piperidine ring would show varying degrees of positive potential.

Reactivity and Mechanism Predictions through Computational Modeling

Beyond static properties, computational chemistry can model dynamic processes, providing deep insights into reaction mechanisms and predicting chemical reactivity.

To understand how this compound participates in or is formed during a chemical reaction, computational chemists model the reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. usm.edu

For instance, in a reaction involving nucleophilic attack at the carbon bearing the fluorine, or in a cyclization reaction to form the piperidine ring, TS modeling can reveal the precise geometry of the atoms at the point of bond-making and bond-breaking. usm.edufaccts.de Frequency calculations on a proposed TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is directly related to the reaction rate. For chiral molecules, comparing the energy barriers for pathways leading to different stereoisomers can explain or predict the stereoselectivity of a reaction. usm.edufaccts.de

Natural Bond Orbital (NBO) analysis is a powerful method for interpreting a quantum chemical calculation in terms of classical chemical bonding concepts like lone pairs, bonds, and antibonds. rsc.orgacs.org It provides a detailed picture of charge distribution and, crucially, quantifies the stabilizing effects of electron delocalization through hyperconjugative interactions.

Hyperconjugation involves the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In this compound, NBO analysis would be essential for understanding its conformational stability. researchgate.net For example, the preference for an axial fluoromethyl group can be explained by specific hyperconjugative interactions, such as the donation of electron density from a σ(C-H) or σ(C-C) bond of the piperidine ring into the antibonding σ*(C-F) orbital.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org A higher E(2) value indicates a stronger interaction and greater stabilization.

Illustrative NBO Analysis for this compound (Axial Conformer) Note: This table shows examples of the type of stabilizing interactions identified by NBO analysis in similar fluorinated systems. nih.govresearchgate.net

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |

| σ (C3-C4) | σ* (C2-C(F)) | ~2.5 | σ → σ |

| σ (C5-C6) | σ (C-N) | ~3.0 | σ → σ |

| LP (N) | σ (C2-C(F)) | ~1.5 | n → σ* |

Analysis of Intermolecular and Intramolecular Interactions

Computational chemistry provides powerful tools to investigate the complex web of interactions that govern the structure and behavior of molecules like this compound. Understanding these noncovalent forces is crucial, as they dictate the molecule's conformational preferences, its interactions with other molecules, and ultimately its properties.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies

Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize noncovalent interactions in three-dimensional space. It is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG), s(r). The RDG is defined as:

Regions of low electron density and a low reduced density gradient are indicative of noncovalent interactions. unimi.it By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, characteristic peaks emerge that signify different types of interactions. researchgate.net These interactions can then be mapped onto the molecular structure as isosurfaces, which are color-coded to denote the nature and strength of the interaction. researchgate.net

Blue isosurfaces typically represent strong, attractive interactions such as hydrogen bonds.

Green isosurfaces indicate weak, delocalized van der Waals (vdW) interactions.

Red isosurfaces signify strong repulsive interactions, such as steric clashes. researchgate.net

For this compound, an NCI/RDG analysis would be expected to reveal several key features. A green, sheet-like isosurface would likely encompass a significant portion of the molecule, indicating the prevalence of van der Waals forces. A distinct, reddish, disc-shaped region might appear within the piperidine ring, corresponding to steric repulsion. Furthermore, depending on the conformation, small pockets of blue or green-blue could appear between the fluorine atom and the hydrogen on the piperidine nitrogen, suggesting potential intramolecular hydrogen bonding. researchgate.netacs.org

Table 1: Expected Noncovalent Interactions in this compound from NCI/RDG Analysis

| Interaction Type | Expected NCI Plot Appearance | Involved Atoms | Description |

|---|---|---|---|

| van der Waals (vdW) | Large, green, delocalized isosurfaces | Overall molecular surface | Weak, attractive forces that contribute to overall molecular stability. |

| Steric Repulsion | Red or reddish-brown isosurfaces | Inside the piperidine ring | Repulsive forces due to orbital overlap in sterically crowded regions. |

| Hydrogen Bonding (Intramolecular) | Small, blue or blue-green isosurfaces | F···H-N | Potential weak, attractive interaction between the fluorine atom and the amine proton, influencing conformation. |

Theoretical Characterization of Hydrogen Bonding within Fluorinated Piperidine Systems

The introduction of a fluorine atom into a piperidine ring significantly influences its conformational behavior and potential for hydrogen bonding. nih.govd-nb.info Theoretical studies on related fluorinated piperidines have provided evidence for the existence of weak, intramolecular hydrogen bonds involving fluorine. acs.org In the case of this compound, a key interaction to investigate is the potential for a C-F···H-N intramolecular hydrogen bond.

Computational studies on similar systems, such as 2,6-bis(2,6-difluorophenyl)piperidines, have confirmed through NMR spectroscopy and X-ray crystallography that the amino hydrogen can interact with nearby fluorine atoms. acs.org This interaction is described as a three-center hydrogen bond, where the proton is shared between the nitrogen and two fluorine atoms. acs.org For this compound, a similar, albeit two-center, intramolecular hydrogen bond could stabilize conformations where the fluoromethyl group is oriented towards the N-H bond.

The characterization of such a bond involves analyzing several computed parameters:

Geometric Parameters: The distance between the fluorine atom and the hydrogen atom (F···H) and the angle of the N-H···F bond are critical. A distance shorter than the sum of the van der Waals radii and an angle approaching 180° would suggest a hydrogen bond.

Vibrational Frequencies: The formation of a hydrogen bond typically leads to a red shift (a shift to lower wavenumbers) in the N-H stretching frequency in the calculated IR spectrum. However, surprisingly, some studies on fluorinated piperidines have observed a shift to higher wavenumbers. acs.org

Electron Density Analysis: Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to find a bond critical point (BCP) between the F and H atoms, which provides definitive evidence of an interaction.

Beyond intramolecular interactions, the N-H group and the fluorine atom of this compound can also participate in intermolecular hydrogen bonds with other molecules, such as solvents or biological targets.

Electronic Properties and Energy Gaps (e.g., HOMO-LUMO analysis)

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and optical properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, making it the primary site for electrophilic attack. The energy of the HOMO (EHOMO) is related to the ionization potential. researchgate.net

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, making it the site for nucleophilic attack. The energy of the LUMO (ELUMO) is related to the electron affinity. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. schrodinger.com

For this compound, Density Functional Theory (DFT) calculations can be used to determine the energies of the HOMO and LUMO and visualize their distribution. The presence of the electronegative fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated piperidine. In computational studies of similar fluorinated piperidin-4-one derivatives, the HOMO was typically localized on the piperidine ring and the phenyl groups, while the LUMO was distributed over the carbonyl and phenyl moieties. iucr.org For this compound, the HOMO is expected to be centered mainly on the nitrogen atom and adjacent carbons, while the LUMO would likely be distributed across the C-F and C-N antibonding orbitals.

Table 2: Representative Data from HOMO-LUMO Analysis

Note: The following values are illustrative, based on typical DFT calculations for similar heterocyclic compounds, and represent what a computational analysis would yield.

| Parameter | Symbol | Illustrative Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 eV | Indicates electron-donating capability; related to ionization potential. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | +0.9 eV | Indicates electron-accepting capability; related to electron affinity. researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | 7.7 eV | Indicates kinetic stability and chemical reactivity. schrodinger.com A larger gap suggests higher stability. |

Role of R 2 Fluoromethyl Piperidine As a Chiral Building Block in Complex Molecule Synthesis

Modular Synthesis of Chiral Fluorinated Heterocycles

The synthesis of complex chiral fluorinated heterocycles often relies on modular strategies where pre-functionalized building blocks like (R)-2-(Fluoromethyl)piperidine can be incorporated. While direct use of this compound as a starting material in all cases is not extensively documented, its structure represents a key target for modern synthetic methods designed to produce diverse fluorinated azaheterocycles. These methods are modular, allowing for the combination of different components to rapidly generate libraries of compounds.

Key synthetic approaches that enable access to structures like this compound and its derivatives include:

Palladium-Catalyzed [4+2] Annulation: This method provides a powerful route to functionalized 3-fluoropiperidines. nih.gov The strategy involves the reaction of α-fluoro-β-ketoester starting materials with a cyclic carbamate, catalyzed by a palladium complex. nih.gov This modular approach allows for the rapid construction of the piperidine (B6355638) core with various substituents. nih.gov

Dearomatization-Hydrogenation Process: An alternative strategy involves the dearomatization of fluoropyridines followed by hydrogenation. mdpi.comacs.org This can be achieved using rhodium(I) complexes with pinacol (B44631) borane, leading to highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. mdpi.com

Reductive Transamination: A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a direct method to produce a variety of chiral piperidines, including fluoropiperidines, with excellent control over stereochemistry. dicp.ac.cn This method avoids the need for gaseous hydrogen and is tolerant of many functional groups. dicp.ac.cn

Oxidative Ring Opening/Ring Closing: An efficient protocol for creating fluorine-containing piperidine derivatives involves the oxidative ring opening of an unsaturated bicyclic γ-lactam, which generates a diformyl intermediate. researchgate.net This intermediate then undergoes a double reductive amination with a fluoroalkylamine to form the desired piperidine ring. researchgate.net

These methods highlight the importance of fluorinated piperidines as synthetic targets and components for building more elaborate molecular architectures.

Table 1: Synthetic Methodologies for Accessing Fluorinated Piperidine Scaffolds

| Synthetic Method | Key Reactants | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Pd-Catalyzed [4+2] Annulation | α-Fluoro-β-ketoester, Cyclic carbamate | Pd(dba)₂, Ligand (e.g., L1), TFA | Modular, rapid construction of the piperidine core. nih.gov |

| Dearomatization-Hydrogenation | Fluoropyridine | Rhodium(I) complex, Pinacol borane | Highly diastereoselective, produces all-cis products. mdpi.com |

| Asymmetric Reductive Transamination | Pyridinium salt, Chiral primary amine | [RhCp*Cl₂]₂, Formic acid | High diastereo- and enantio-selectivity; tolerant of reducible functional groups. dicp.ac.cn |

| Oxidative Ring Opening/Closing | Unsaturated bicyclic γ-lactam, Fluoroalkylamine | OsO₄/NMO, NaIO₄ | Stereocontrolled synthesis from cyclic precursors. researchgate.net |

Scaffold for Novel Chemical Entities in Medicinal and Agrochemical Research

The this compound structure serves as an important scaffold for the design of new chemical entities with potential applications in medicine and agriculture. nih.govnih.gov The incorporation of a fluorine atom at the 2-position of the piperidine ring is a strategic decision to enhance pharmacological properties. This modification can block metabolic oxidation at that position and modulate the basicity of the piperidine nitrogen, which can be crucial for optimizing a drug candidate's target engagement and pharmacokinetic profile. nih.gov

Fluorinated piperidines are desirable motifs for researchers in both pharmaceutical and agrochemical fields. nih.govacs.org Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom, and 59% contain a nitrogen heterocycle, making the combination particularly powerful. nih.gov The development of robust synthetic methods has enabled the creation of fluorinated derivatives of important drug compounds. For example, methods applicable to fluoropyridines have been used to prepare fluorinated analogues of methylphenidate (Ritalin), bupivacaine, and ropivacaine. nih.gov

In agrochemical research, piperidine-containing compounds have shown significant biological activities. researchgate.net The introduction of a piperidine group can substantially influence the fungicidal activity of compounds, in some cases making them superior to commercial agents like azoxystrobin. researchgate.net The unique properties conferred by the fluoromethyl group make this compound a scaffold of high interest for developing new, effective, and metabolically stable agrochemicals.

Table 2: Research Applications of the Fluorinated Piperidine Scaffold

| Research Area | Rationale for Use | Example Compound Classes / Targets |

|---|---|---|

| Medicinal Chemistry | Improve metabolic stability; modulate nitrogen basicity (pKa); enhance binding affinity. nih.gov | Kinase inhibitors (SYK, MET), CGRP antagonists, radiotracers for NMDA receptors. nih.gov |

| Medicinal Chemistry | Create fluorinated analogues of existing drugs to improve properties. nih.gov | Fluorinated methylphenidate, fluorinated bupivacaine, fluorinated ropivacaine. nih.gov |

| Agrochemical Research | Enhance biological efficacy and stability. researchgate.net | Novel fungicides and insecticides. researchgate.net |

Precursor in Asymmetric Catalysis and Ligand Design

Chiral amines are fundamental precursors for the synthesis of ligands used in asymmetric catalysis. While direct application of this compound in widely published ligand systems is not prominent, its structure is analogous to other chiral piperidines, like (R)-2-(aminomethyl)piperidine, which are explicitly noted for their potential in asymmetric catalysis. researchgate.net The defined stereocenter and the functionalizable nitrogen atom make such compounds ideal starting points for creating new chiral environments around a metal center.

The design of effective chiral ligands is crucial for controlling the stereochemical outcome of a chemical reaction. This compound could be elaborated into several classes of important ligands:

Chiral Diamine Ligands: By modifying the piperidine nitrogen or converting the fluoromethyl group, it could be incorporated into N,N'-type ligands, which are effective in a variety of transition-metal-catalyzed reactions.

Chiral Phosphine (B1218219) Ligands: The piperidine structure can serve as a chiral backbone for the synthesis of phosphine-based ligands, such as P,N-ligands (e.g., phosphine-oxazolines), which are highly effective in asymmetric hydrogenations and other transformations. researchgate.net

Phase-Transfer Catalysts: Chiral quaternary ammonium (B1175870) salts, derived from chiral amines, are powerful organocatalysts for asymmetric synthesis. jst.go.jp The this compound backbone could be used to design novel phase-transfer catalysts for reactions like asymmetric alkylations. jst.go.jp

The development of new chiral ligands is an ongoing effort in chemistry, and building blocks like this compound offer a platform for innovation, providing a rigid, stereodefined scaffold upon which catalytic functionality can be built. oup.com

Table 3: Potential Ligand Types Derivable from a Chiral 2-Substituted Piperidine Backbone

| Ligand Class | Potential Synthetic Approach | Application in Asymmetric Catalysis |

|---|---|---|

| Chiral Diamines | N-alkylation with an amino-containing group. | Hydrogenation, transfer hydrogenation. dicp.ac.cn |

| P,N-Ligands | Functionalization to incorporate a phosphine moiety. | Allylic alkylation, hydrosilylation, cycloadditions. researchgate.netoup.com |

| Chiral Phase-Transfer Catalysts | Quaternization of the piperidine nitrogen. | Asymmetric alkylation, Michael additions, aldol (B89426) reactions. jst.go.jp |

Emerging Research Directions and Challenges in R 2 Fluoromethyl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The creation of (R)-2-(fluoromethyl)piperidine and its derivatives presents considerable synthetic challenges. Traditional methods often lack stereoselectivity and can be harsh. scientificupdate.com Consequently, there is a drive towards developing more efficient, selective, and environmentally benign ("green") synthetic routes.

A significant advancement involves the hydrogenation of fluorinated pyridines. mdpi.comchemeurope.com Glorius and coworkers have developed a two-step, one-pot method starting from easily accessible fluorinated pyridines. chemeurope.com This process first involves dearomatization, which breaks the high stability of the pyridine (B92270) ring, followed by a diastereoselective hydrogenation to yield the non-planar fluorinated piperidine (B6355638). chemeurope.com Both rhodium and palladium catalysts have been explored for this transformation, with palladium showing robustness in the presence of air and moisture. mdpi.comacs.org

Key Features of Modern Synthetic Approaches:

Catalysis: The use of transition metal catalysts, such as rhodium, palladium, iridium, and ruthenium, is central to modern hydrogenation methods. scientificupdate.commdpi.com These catalysts can offer high stereoselectivity, although challenges like C-F bond cleavage can occur. scientificupdate.com

Green Chemistry Principles: Newer methods aim to align with the principles of green chemistry by, for example, reducing the use of protecting groups, which simplifies synthetic sequences and minimizes waste. acs.org Enzymatic processes, which can be highly specific, are a promising avenue for achieving this. acs.org

Multicomponent Reactions (MCRs): MCRs are efficient processes that combine three or more reactants in a single step to form a complex product, offering a streamlined approach to building molecular diversity. mdpi.comrsc.org This strategy is being explored for the synthesis of highly functionalized piperidine scaffolds. mdpi.com

Table 1: Comparison of Catalytic Systems for Fluorinated Piperidine Synthesis

| Catalyst System | Substrate | Key Features | Challenges | Reference(s) |

| Rhodium(I) complex / Pinacol (B44631) borane | Fluoropyridines | High diastereoselectivity via dearomatization/hydrogenation. | Potential for C-F bond reduction. | mdpi.comchemeurope.com |

| Palladium on Carbon (Pd/C) | Fluoropyridines | Robust, tolerates air and moisture. | Can lead to hydrodefluorination byproducts. | mdpi.comacs.org |

| Ruthenium complexes | Fluoropyridines | Good enantioselectivity. | C-F bond cleavage remains an issue. | scientificupdate.com |

| Iridium complexes | Pyridinium (B92312) salts | Effective for asymmetric hydrogenation. | Requires activation of the pyridine ring. | mdpi.com |

Exploration of New Reactivity Modes for the Fluoromethyl Group within Complex Scaffolds

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making fluoroalkanes the least reactive among haloalkanes. alfa-chemistry.com This inherent stability is a double-edged sword: while it imparts metabolic stability to drug candidates, it also presents a significant challenge for chemical transformations. alfa-chemistry.comhyphadiscovery.com